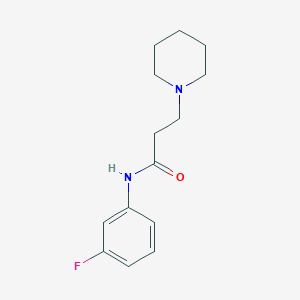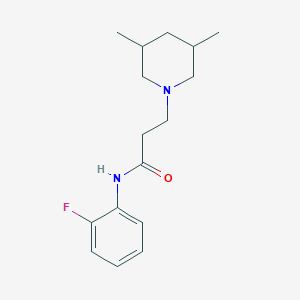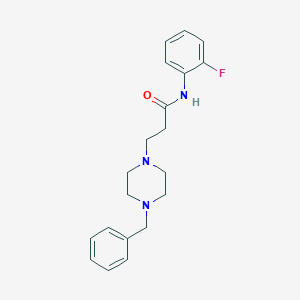![molecular formula C18H25BrN2O3 B248104 Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248104.png)
Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 4-bromo-3-methylanilino group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Anilino Intermediate: The starting material, 4-bromo-3-methylaniline, undergoes a nucleophilic substitution reaction with an appropriate acylating agent to form the intermediate 4-bromo-3-methylanilino compound.
Coupling with Piperidine Derivative: The anilino intermediate is then coupled with a piperidine derivative, such as ethyl 4-piperidinecarboxylate, under suitable reaction conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromo-3-methylanilino group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
科学研究应用
Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in drug discovery and development.
Biological Research: The compound is used in biological assays to investigate its effects on various biological targets and pathways.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
作用机制
The mechanism of action of Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate can be compared with other similar compounds, such as:
Ethyl 1-[3-(4-chloro-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
Ethyl 1-[3-(4-fluoro-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate: The presence of a fluorine atom can influence the compound’s chemical properties and interactions with biological targets.
Ethyl 1-[3-(4-methoxy-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate: The methoxy group can alter the compound’s electronic properties and its behavior in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C18H25BrN2O3 |
|---|---|
分子量 |
397.3 g/mol |
IUPAC 名称 |
ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H25BrN2O3/c1-3-24-18(23)14-6-9-21(10-7-14)11-8-17(22)20-15-4-5-16(19)13(2)12-15/h4-5,12,14H,3,6-11H2,1-2H3,(H,20,22) |
InChI 键 |
KXZCIELTFRMJDA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)Br)C |
规范 SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[benzyl(ethyl)amino]-N-(3-fluorophenyl)propanamide](/img/structure/B248023.png)
![N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248024.png)
![1-[3-(3-fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248026.png)
![3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE](/img/structure/B248027.png)

![3-[butyl(methyl)amino]-N-(3-fluorophenyl)propanamide](/img/structure/B248031.png)
![3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide](/img/structure/B248032.png)


![N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248037.png)


![3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248044.png)
